molecular formula C14H18ClFN2O B2612972 2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride CAS No. 1707367-84-7

2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride

Cat. No.: B2612972
CAS No.: 1707367-84-7
M. Wt: 284.76
InChI Key: AWUUTXYTMCXTDL-AWLKUTLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It is characterized by its unique structure, which includes a trans-4-aminocyclohexyl group and a 4-fluoroisoindolin-1-one moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the intermediate product at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the product to reflux in hydrochloric ethanol for 1-3 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and fluoro groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials with unique properties, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    trans-4-Aminocyclohexanol hydrochloride: A related compound with similar structural features but different functional groups.

    cis-4-Aminocyclohexanol hydrochloride: Another isomer with different stereochemistry.

    Ethyl trans-2-(4-Aminocyclohexyl)acetate hydrochloride: A compound with a similar cyclohexyl group but different substituents.

Uniqueness

2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride is unique due to its combination of a trans-4-aminocyclohexyl group and a 4-fluoroisoindolin-1-one moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-aminocyclohexyl)-4-fluoro-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O.ClH/c15-13-3-1-2-11-12(13)8-17(14(11)18)10-6-4-9(16)5-7-10;/h1-3,9-10H,4-8,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUUTXYTMCXTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2CC3=C(C2=O)C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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